2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide - 875006-43-2

2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Catalog Number: EVT-2511807
CAS Number: 875006-43-2
Molecular Formula: C16H17N5O2S2
Molecular Weight: 375.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Ethyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)- sulfanyl]methyl}-4H-1,2,4-triazole-3(2H)-thione

Compound Description: 4-Ethyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)- sulfanyl]methyl}-4H-1,2,4-triazole-3(2H)-thione exists in two polymorphic forms: monoclinic and orthorhombic. Both forms exhibit nearly equal bond lengths and angles but differ in conformation, specifically the orientation of the N-methyltriazole rings due to rotations around the C5-S1-C1-C13 spacer. [] The orthorhombic form displays a short N-H···N hydrogen bond, forming 2D assemblies parallel to (010), while the monoclinic form utilizes an N-H···S hydrogen bond for molecular connections. []

Relevance: This compound shares the core 4H-1,2,4-triazole-3(2H)-thione structure with 2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide. The key difference lies in the substituent at the 5-position of the triazole ring. In 4-Ethyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)- sulfanyl]methyl}-4H-1,2,4-triazole-3(2H)-thione, it's a (4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl group, whereas in the target compound, it's a 2-hydroxyphenyl group. This comparison highlights the impact of substituent variation on molecular conformation and intermolecular interactions. []

N-substituted aryl-2-({4-[(substituted aryl carbamoyl) methyl]-5-(pyridin-4-yl)-4H-1, 2, 4-triazol-3-yl} sulfanyl) acetamides

Compound Description: This series of derivatives exhibits antimicrobial, antioxidant, and anti-inflammatory activities. The presence of electron-withdrawing groups at the ortho-, meta-, and para- positions of the phenyl ring significantly enhances these biological activities. []

Relevance: This series of compounds shares the common structural motif of a substituted 4H-1,2,4-triazol-3-yl linked to an acetamide moiety via a sulfur atom with 2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide. The variations in substituents on both the phenyl and acetamide groups offer valuable insights into structure-activity relationships, potentially aiding in the design of more potent and selective analogs of the target compound. []

1-(4-Nitrophenyl)-2-({4-phenyl-5-[(p-tolyloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Compound Description: This compound forms centrosymmetric dimers through pairwise N—H⋯N hydrogen bonds in its crystal structure. The dimers further interact via C—H⋯O and C—H⋯π interactions to build a complex 3D structure. []

Relevance: Similar to 2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide, this compound features a 4H-1,2,4-triazol-3-yl moiety connected to an acetamide group through a sulfur linker. The presence of different substituents, like the 4-nitrophenyl on the acetamide and the (p-tolyloxy)methyl on the triazole, emphasizes the diverse structural variations possible within this class of compounds. Studying these variations helps in understanding their impact on the formation of intermolecular interactions and their overall crystal packing. []

4-methyl-5-(5-{[5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]disulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl)-2-phenyl-1,3-thiazol acetonitrile

Compound Description: This compound, synthesized according to established procedures [, ], is a thiazolo-1,2,4-triazole derivative with demonstrated antibacterial and antifungal activity. [] Structural analysis reveals the non-planar nature of its four rings due to electrostatic repulsive and steric interactions. [] The presence of an acetonitrile molecule within the crystal packing contributes to minimizing these interactions. []

Relevance: Though structurally more complex, this compound showcases the incorporation of 1,2,4-triazole units within larger structures and their associated biological activities. Comparing it with 2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide highlights the potential for designing more intricate derivatives with broader biological activity profiles by incorporating additional pharmacophores and structural elements. []

2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides

Compound Description: This series of compounds exhibits notable anticancer activity, particularly against melanoma and breast cancer cell lines. [] The presence of chlorine substituents (R = 2-Cl, 3-Cl, 4-Cl, 2,4-Cl2, 2,5-Cl2) on the benzyl group contributes to their activity and selectivity profile. []

Relevance: This series shares the key structural elements of a 4H-1,2,4-triazol-3-yl group linked to an acetamide moiety through a sulfur atom with 2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide. The presence of the thiazole ring in the acetamide portion and the variable benzyl substituent in these compounds provide insights into how modifying these structural features can influence activity against specific cancer cell lines. []

2-[(2-hidroxifenil)metiliden]-N-[4-(3-metil-5-sulfanil-4 H -1,2,4-triazol-4-il)fenil]hidrazin-1-carbotioamida (7)

Compound Description: This 1,2,4-triazole-3-thiol derivative exhibits moderate antiproliferative properties, inhibiting the growth of HEp-2 and BxPC-3 cells. [] It also shows significant antioxidant activity as determined by ABTS and DPPH assays. []

Relevance: While not directly containing an acetamide moiety, this compound highlights the broad biological activity associated with 1,2,4-triazole-3-thiol derivatives, a class 2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide also belongs to. This comparison underscores the potential of exploring various structural modifications around the triazole core for developing compounds with diverse biological activities. []

Acefylline–1,2,4-Triazole Hybrids with N-phenyl Acetamide Moieties (11a–j)

Compound Description: This series of hybrids displays promising in vitro anticancer activity against A549 (lung) and MCF-7 (breast) cancer cell lines. [] These compounds exhibit significantly lower cytotoxicity than acefylline, as determined by hemolytic studies. [] In particular, compound 11g (2-(5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)-N-p-tolylacetamide) shows strong inhibition of cancer cell multiplication in both cell lines with a low IC50 value (1.25 ± 1.36 μM). []

Relevance: While structurally distinct from 2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide, these hybrids highlight the potential of combining different pharmacophores, in this case, acefylline and 1,2,4-triazole with N-phenyl acetamide moieties, to generate novel compounds with enhanced anticancer activity and reduced cytotoxicity. This approach could be applied to the target compound by incorporating other biologically active units into its structure to explore potential synergistic effects. []

3-amino-2-methyl-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-one (2)

Compound Description: This compound is a precursor to various 3-arylidene amino derivatives, a hydrazino derivative, and thiazolidine derivatives, all of which are confirmed through spectroscopic analysis. []

Relevance: Although not directly comparable to 2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide, this compound illustrates the versatility of 1,2,4-triazole systems for constructing diverse heterocyclic frameworks. Studying its reactions and product diversity can provide valuable insights into potential synthetic strategies for modifying and expanding the chemical space around the target compound. []

Ethyl [3-(cyanomethyl)-5-alkyl-4H-1,2,4-triazol- 4-yl]carbamates (2a-d)

Compound Description: These carbamate derivatives are precursors to various 1,2,4-triazol-ylcarbamate derivatives, Schiff base derivatives, and 1,3,4-thiadiazol-2-amines. These compounds demonstrate good or moderate antimicrobial activity. []

Relevance: These compounds, while lacking the sulfur linker present in 2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide, highlight the broad applicability of 1,2,4-triazole systems in medicinal chemistry. They serve as examples of how different functional groups can be incorporated onto the triazole core to access a diverse range of compounds with interesting biological properties, inspiring the exploration of alternative functionalizations of the target compound. []

Thien-3-yl-sulfonilaminocarboniltriazolinonas

Compound Description: These compounds represent a class of herbicides used in combination with a substituted 4-HPPD inhibitor and, optionally, a compound that improves compatibility with crop plants. []

Relevance: While structurally distinct from 2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide, this compound class highlights the utility of triazole derivatives in agricultural applications. Their herbicidal activity, particularly when used in combination with other compounds, underscores the potential of exploring the target compound and its analogs for similar applications in agriculture or as lead structures for developing novel agrochemicals. []

1,3,4-oxadiazole Derivatives of Nalidixic Acid

Compound Description: This series of 1,3,4-oxadiazole analogs, derived from nalidixic acid, was synthesized and evaluated for its antimicrobial activity. The compounds were prepared by cyclization of 1,8-naphthyridine hydrazones, obtained by reacting nalidixic acid hydrazide with different substituted benzaldehydes. []

Relevance: Although not directly related in structure to 2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide, these 1,3,4-oxadiazole derivatives emphasize the broad range of biological activities exhibited by five-membered heterocycles. Their antimicrobial activity, derived from the combination of a nalidixic acid core with a 1,3,4-oxadiazole ring, suggests that exploring hybrid structures incorporating different heterocyclic motifs could lead to the discovery of new antimicrobial agents with potentially improved efficacy and/or safety profiles. []

Acefylline-Triazole Hybrids

Compound Description: This series of acefylline derivatives incorporates a triazole moiety and exhibits moderate anticancer activity against the human liver carcinoma cell line (Hep G2). [] N-(4-Chlorophenyl)-2-(4-(3,4-dichlorophenyl)-5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4H-1,2,4-triazol-3-ylthio)acetamide demonstrates the most potent activity among the synthesized derivatives. [] These compounds also exhibit low hemolytic activity and moderate clot lysis activity. []

Relevance: These hybrids, like the previously discussed acefylline-1,2,4-triazole hybrids, emphasize the effectiveness of combining the triazole moiety with known pharmacophores to develop new anticancer agents. The moderate activity against liver carcinoma cells, combined with low hemolytic activity, makes these hybrids an interesting starting point for further structural optimization. Though structurally different from 2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide, this study demonstrates the potential of triazole-containing hybrid molecules as anticancer agents. []

Derivatives of 1,2-bis-sulfonamide

Compound Description: These compounds are modulators of chemokine receptors and showcase the versatility of incorporating various substituted aryl and heterocyclic rings. []

Relevance: While not directly structurally related to 2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide, they exemplify the broad potential of sulfur-containing heterocycles in medicinal chemistry and highlight the importance of exploring various structural modifications for targeting chemokine receptors. This example might inspire the investigation of analogous modifications on the target compound for discovering potential chemokine receptor modulating activity. []

2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide (T0510.3657 or T0)

Compound Description: This compound is a GPR17 agonist. When combined with the phenolic compound (2-(3,4-dihydroquinolin-1(2H)-yl)(p-tolyl)methyl)phenol (THTMP) and the frontline drug temozolomide (TMZ), it exhibits a synergistic effect in inhibiting glioblastoma cells. [] This combination inhibits tumor cell proliferation, migration, invasion, colony-forming ability, and cell cycle progression in S phase, induces apoptosis, and reduces tumor volume in a GBM xenograft model. []

Relevance: While structurally more complex than 2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide, this GPR17 agonist shares the core structure of a 1,2,4-triazole linked to an acetamide through a sulfur atom. The success of this combination therapy for inhibiting glioblastoma cells highlights the therapeutic potential of targeting GPR17 and encourages the exploration of 2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide and its derivatives for similar applications. []

4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl) benzamide (NTB451)

Compound Description: NTB451 is a potential inhibitor of necroptosis, a form of programmed cell death. [] It inhibits the phosphorylation and oligomerization of mixed lineage kinase domain-like (MLKL) and disrupts the formation of the receptor interacting serine/threonine-protein kinase 1 (RIPK1)-RIPK3 complex. [] Specifically, NTB451 directly interacts with RIPK1, confirmed through siRNA-mediated RIPK1 knockdown, drug affinity responsive target stability assay, and molecular dynamics simulation. [] Importantly, NTB451 selectively inhibits necroptosis without affecting nuclear factor-κB (NF-κB) activation or apoptotic cell death. []

Relevance: This compound, with its 1,2,4-triazole linked to a benzamide through a sulfur-containing linker, shares structural similarities with 2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide. The identification of NTB451 as a necroptosis inhibitor highlights the potential of this general structural class in targeting this pathway. Further exploration of structural modifications, informed by the specific interactions of NTB451 with RIPK1, could lead to the development of more potent and selective necroptosis inhibitors based on the target compound scaffold. []

3,4,5-trisubstituted 1,2,4-triazole Derivatives Bearing a Quinoline Ring

Compound Description: This series of compounds exhibits antimicrobial activity, with some derivatives displaying higher antifungal activity than antibacterial activity. [] The most active molecules are N-(6-nitrobenzothiazol-2-yl)-2-[[4-phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl]thio]acetamide (5a) and N-(6-fluorobenzothiazol-2-yl)-2-[[4-phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl]thio]acetamide (5d). [] The compounds also possess physicochemical properties suitable for oral administration. []

Relevance: These triazole derivatives, featuring a sulfur linker and a quinoline ring, are structurally similar to 2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide. Their antimicrobial activity, particularly the greater potency against fungi, provides valuable insights for developing new antifungal agents. By incorporating structural features found in these active compounds, such as the quinoline ring or specific benzothiazole substituents, it might be possible to enhance the antifungal activity of the target compound or design new analogs with improved drug-like properties. []

(7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide (2)

Compound Description: This compound serves as a key intermediate for the synthesis of various series of new compounds, including Schiff's bases, formic acid and acetic acid hydrazides, thiosemicarbazides, pyrazoles, oxadiazoles, triazoles, and thiazolidinones. []

Relevance: While structurally different from 2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide, (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide (2) highlights the versatility of hydrazides as building blocks for accessing a diverse array of heterocyclic scaffolds. The multitude of chemical transformations it undergoes, leading to the formation of various five- and six-membered heterocycles, provides valuable insights for expanding the structural diversity around the target compound. By exploring similar transformations, it might be possible to synthesize novel derivatives of 2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide with unique structural features and potentially enhanced biological activities. []

-[[(3- Phenyl/substituted Phenyl-sulfanyl]-N-hydroxyacetamide derivatives (FP1-FP12)

Compound Description: This series of hydroxyacetamide derivatives designed as histone deacetylase inhibitors (HDACIs) exhibits potent inhibitory activity against HDAC enzyme mixtures derived from HeLa cervical carcinoma cells and MCF-7 breast cancer cells. [] Notably, FP10 exhibits a higher IC50 value (0.09 μM) compared to the standard SAHA molecule (IC50 0.057 μM). [] Additionally, FP9 shows higher GI50 (50% of maximal concentration inhibiting cell proliferation) of 22.8 μM against the MCF-7 cell line compared to the standard adriamycin (GI50 - 50.2 μM). []

Relevance: These hydroxyacetamide derivatives, containing a 1,2,4-triazole moiety linked via a sulfur atom to an acetamide group, share a core structural motif with 2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide. The potent HDAC inhibitory activity and antiproliferative effects observed in this series highlight the potential of this structural class as anticancer agents. The incorporation of various phenyl and substituted phenyl groups within the FP1-FP12 series provides valuable structure-activity relationship (SAR) data, suggesting that modifying the substituents on the triazole ring and the acetamide portion of the target compound could lead to analogs with enhanced HDAC inhibitory activity and anti-proliferative properties. []

N-(4-carboxy-2-chlorophenyl)-2-((4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl)acetamide

Compound Description: This triazole derivative demonstrates potent inhibitory activity against HIV-1 reverse transcriptase (RT) and possesses acceptable aqueous solubility. [] It represents a promising lead scaffold for developing novel water-soluble salts of triazole NNRTIs. []

Relevance: This compound, featuring a 4H-1,2,4-triazol-3-yl unit connected to an acetamide moiety through a sulfur linker, shares a structural resemblance to 2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide. Its potent HIV-1 RT inhibitory activity and improved water solubility highlight the potential of this structural class for developing new antiviral agents. Exploring different substituents on the triazole ring and the acetamide portion of the target compound, informed by the SAR data of this potent inhibitor, could lead to analogs with enhanced antiviral activity and improved drug-like properties. []

AZD9272 and AZD2066

Compound Description: AZD9272 (3-fluoro-5-(3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile) and AZD2066 [4-(5-{(1R)-1-[5-(3-chlorophenyl)isoxazol-3-yl]ethoxy}-4-methyl-4H-1,2,4-triazol-3-yl)pyridine] are both selective mGluR5 antagonists developed for analgesia. [] They exhibit discriminative properties similar to other mGluR5 antagonists and distinct from drugs like cocaine, PCP, chlordiazepoxide, and (−)-Δ9-THC. [] AZD9272 shows a significantly longer half-life than the mGluR5 antagonist MTEP. []

Relevance: Though structurally distinct from 2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide, AZD2066 highlights the application of the 1,2,4-triazole scaffold in developing selective mGluR5 antagonists. Its clinical development for analgesia emphasizes the therapeutic potential of targeting mGluR5, potentially encouraging the investigation of 2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide and its analogs for similar applications. []

N-(1-Acetyl-2,3dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]-acrylamide (JNJ-5207787)

Compound Description: This compound is a potent and selective antagonist of the neuropeptide Y Y2 receptor (Y2). [] It exhibits high affinity for human and rat Y2 receptors while demonstrating 100-fold selectivity over Y1, Y4, and Y5 receptors. [] JNJ-5207787 effectively penetrates the brain after intraperitoneal administration and occupies Y2 receptor binding sites. []

Relevance: While structurally dissimilar to 2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide, JNJ-5207787 showcases the development of a potent and selective Y2 receptor antagonist. This exemplifies the potential of targeting neuropeptide Y receptors for therapeutic benefit. Although the structures differ significantly, exploring various chemical scaffolds for targeting Y2 receptors, potentially drawing inspiration from the pharmacophoric features of JNJ-5207787, could lead to the discovery of new and improved therapeutics. []

N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide (7a-l)

Compound Description: This series of thiazolidin-4-one derivatives, synthesized to investigate their antimicrobial activity, was characterized by IR, 1H NMR, and elemental analysis. [] The synthesized compounds were evaluated for in vitro antibacterial activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi and antifungal activity against Aspergillus niger and Candida albicans. []

Relevance: These thiazolidin-4-one derivatives, containing a 1,2,4-triazole moiety linked to a thiazole ring via a sulfur atom, share structural similarities with 2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide. Their focus on antimicrobial activity further highlights the potential of this structural class as a source of new antibacterial and antifungal agents. The incorporation of a thiazolidinone ring and variation of substituents on the triazole and thiazole rings offer valuable insights into SAR for this class of compounds. This information could be utilized to modify the target compound and explore new analogs with enhanced antimicrobial activity profiles. []

4-([5-amino-1,3,4-thiadiazol-2yl) methyl)-5-substituted phenyl-4H-1,2,4-triazol-3-thiols (8a-d) and Related Derivatives

Compound Description: This research focuses on synthesizing and characterizing a series of five-membered heterocyclic derivatives, including 1,3,4-thiadiazoles, 1,3,4-oxadiazoles, 1,2,4-triazoles, Schiff bases, and thiazolidinones, all containing a central 1,2,4-triazole core. [] These compounds were evaluated for anticonvulsant, CNS depressant activities, and neurotoxicity. [] The study also delved into Structure Activity Relationship (SAR) studies to understand the impact of different moieties on the potency of triazole derivatives. []

Relevance: These compounds, though lacking the acetamide group present in 2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide, showcase the diverse structural modifications and biological activities associated with 1,2,4-triazole-containing heterocycles. Their evaluation for anticonvulsant and CNS depressant activities highlights the potential of this class of compounds for treating neurological disorders. The detailed SAR analysis provides valuable insights for understanding how structural variations on the triazole core, particularly the introduction of different five-membered heterocyclic rings and substituents, can influence biological activity. This knowledge could be applied to design and synthesize new analogs of the target compound with potentially improved activity and selectivity profiles for various therapeutic targets, including neurological disorders. []

Five-Membered Heterocycles Including Oxazolidinones

Compound Description: This study describes the synthesis and structural properties of various thiosemicarbazide, semicarbazide, and triazole derivatives. [] The research focuses on the construction of oxazolidinones and thiazolidinones from these precursors, demonstrating their facile synthesis. [] The synthesized compounds were characterized by spectral data and elemental analysis, confirming their structures. []

Relevance: Although structurally diverse, this study emphasizes the utility of 1,2,4-triazole derivatives as precursors for accessing various five-membered heterocycles, including oxazolidinones and thiazolidinones. While 2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide does not directly contain these specific heterocyclic motifs, this work highlights the synthetic possibilities of incorporating diverse five-membered rings onto the triazole core. Exploring such modifications could lead to the discovery of new derivatives with unique structural features and potentially interesting biological activities. []

Transition Metal Complexes of Heterocyclic Schiff Bases

Compound Description: This research focuses on synthesizing and characterizing novel transition metal complexes of heterocyclic Schiff bases, including those derived from 4-methyl-7-hydroxy-8-formyl coumarin, ethyl 2-(3-formyl-4-hydroxyphenyl)-4-ethyl-1,3-thiazole-5-carboxylate, 2-butyl-5-amino-1-benzofuran, 4-(4-aminobenzyl)-1,3-oxazolidine-2-one, and 4-(1H-1,2,4-triazol-1-yl methyl) aniline. [, ] The synthesized Schiff bases and their metal complexes were characterized by physicochemical and spectral analytical methods. [, ] These compounds were screened for antituberculosis activity against Mycobacterium tuberculosis and showed moderate activity compared to standard drugs. [, ]

Relevance: While not directly comparable to 2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide in structure, these transition metal complexes highlight the potential of incorporating a 1,2,4-triazole moiety into larger frameworks containing Schiff bases and metal ions. The demonstrated antituberculosis activity of these complexes suggests that exploring metal complexes of the target compound could be a valuable strategy for developing new antimycobacterial agents. Investigating various metal ions and Schiff base derivatives of the target compound could lead to the discovery of novel metal complexes with enhanced antituberculosis activity. [, ]

N-{4-((4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl)-1,3- thiazol-2-yl}-2-substituted amide derivatives (1a-d)

Compound Description: These fused triazole derivatives, synthesized using microwave assistance, were characterized and screened for their in vitro antibacterial and antitubercular activity. [] The compounds exhibited promising activity against several bacterial strains, including Mycobacterium tuberculosis. [] Notably, compounds 6b, 6c, 8a, 8b, and 8c showed better antibacterial activity than reference drugs. [] Compounds 8a, 8b, and 8c also exhibited potent antitubercular activity against M. tuberculosis strain H37 Rv. []

Relevance: These fused triazoles, featuring a 1,2,4-triazole linked to a thiazole ring via a methylene bridge and bearing a substituted amide group, share structural similarities with 2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide. Their potent antibacterial and antitubercular activities highlight the potential of this structural class for developing new anti-infective agents. Exploring variations in the substituents on the amide group, inspired by the active compounds in this series, could lead to the discovery of new analogs of the target compound with improved activity against drug-resistant bacterial strains, including M. tuberculosis. []

Properties

CAS Number

875006-43-2

Product Name

2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide

IUPAC Name

2-[[4-ethyl-5-(2-hydroxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Molecular Formula

C16H17N5O2S2

Molecular Weight

375.47

InChI

InChI=1S/C16H17N5O2S2/c1-3-21-14(11-6-4-5-7-12(11)22)19-20-16(21)25-9-13(23)18-15-17-10(2)8-24-15/h4-8,22H,3,9H2,1-2H3,(H,17,18,23)

InChI Key

KLWAKOSIRIRWGR-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=NC(=CS2)C)C3=CC=CC=C3O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.